Methyl 5-bromo-6-fluoropicolinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-bromo-6-fluoropyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-12-7(11)5-3-2-4(8)6(9)10-5/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOUPKWLVVGITB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for Methyl 5 Bromo 6 Fluoropicolinate
Established Synthetic Routes
The traditional synthesis of Methyl 5-bromo-6-fluoropicolinate is typically a multi-step process commencing from readily available pyridine (B92270) precursors. The key transformations involve the strategic introduction of the halogen atoms and a final esterification step. The sequence of these steps can vary, but generally revolves around core bromination, fluorination, and esterification protocols.
Bromination Strategies
The introduction of a bromine atom at the 5-position of the pyridine ring is a critical step that often precedes or follows the introduction of the fluorine. The strategy employed depends on the nature of the starting material and the directing effects of the substituents already present on the ring.
A common approach involves the direct bromination of a suitable pyridine precursor. For instance, starting from an aminopicoline derivative such as 2-amino-6-picoline, bromination can be achieved using a mixture of sodium bromide and sodium bromate (B103136) in the presence of a strong acid like sulfuric acid. This electrophilic substitution reaction is directed by the activating amino group, leading to the formation of 5-bromo-2-amino-6-picoline. The reaction is typically performed in an aqueous acetonitrile (B52724) solution under cooled conditions.
Alternatively, when the precursor already contains the ester and fluorine moieties, such as methyl 6-fluoropicolinate, bromination can be carried out using N-bromosuccinimide (NBS) in the presence of a strong acid. The fluorine and ester groups are deactivating, necessitating carefully controlled conditions to achieve regioselective bromination at the desired C-5 position.
In some synthetic routes, a bromo substituent is introduced via a halogen exchange reaction, for example, by treating a corresponding fluoro- or chloro-picolinate with hydrogen bromide (HBr) in acetic acid at elevated temperatures. This method was demonstrated in the synthesis of related 6-aryl-5-fluoropicolinates, where a 6-fluoro group was converted to a 6-bromo group, showcasing the viability of halogen exchange for introducing bromine. acs.org
Table 1: Representative Bromination Reactions for Picolinate (B1231196) Precursors
| Precursor | Reagents | Solvent | Conditions | Product | Yield | Reference |
| 2-Amino-6-picoline | NaBr, NaBrO₃, H₂SO₄ | Acetonitrile/Water | Ice bath to room temp. | 5-Bromo-2-amino-6-picoline | 91.2% | google.com |
| Methyl 6-fluoropicolinate | N-Bromosuccinimide (NBS), H₂SO₄ | Dichloromethane | 0°C to room temp. | This compound | Moderate | |
| 3-chloro-4,5,6-trifluoropicolinonitrile | HBr, Acetic Acid | Acetic Acid | 120°C | 6-Bromo-3-chloro-4,5-difluoro-picolinamide | 75% (two steps) | acs.org |
Esterification Protocols
The final step in many synthetic sequences is the esterification of the corresponding carboxylic acid, 5-bromo-6-fluoropicolinic acid, to yield the methyl ester. This is a standard and high-yielding transformation typically accomplished through Fischer-Speier esterification.
The process involves reacting the carboxylic acid with an excess of methanol (B129727), which serves as both the reactant and the solvent. A strong acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity towards attack by methanol. Commonly used catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA). The reaction is usually heated to reflux to drive it towards completion. The highest yield for a similar esterification using PTSA was reported at 84.0% under optimized conditions. researchgate.net
Work-up typically involves neutralizing the excess acid, removing the methanol under reduced pressure, and extracting the methyl ester product into an organic solvent. The purity of the final product can be assessed using techniques like HPLC or GC-MS.
Table 2: General Conditions for Esterification of Halogenated Picolinic Acids
| Carboxylic Acid Precursor | Alcohol | Catalyst | Conditions | Product | Typical Yield | Reference |
| 5-Bromo-6-fluoropicolinic acid | Methanol | H₂SO₄ (catalytic) | Reflux | This compound | >90% | |
| Caffeic Acid | Methanol | p-Toluenesulfonic acid | 65°C, 4h | Methyl Caffeate | 84.0% | researchgate.net |
| Pentanoic Acid | Methanol | Amberlyst 15 (ion exchange resin) | 60°C | Methyl Pentanoate | 93% | core.ac.uk |
Halogen Exchange Reactions Precursors
Halogen exchange (Halex) reactions are a powerful tool for introducing fluorine into aromatic systems and are particularly relevant for the synthesis of 6-fluoropicolinate derivatives. The classic Balz-Schiemann reaction, or modifications thereof, is a primary example. This method involves the conversion of an amino group into a diazonium salt, which is then thermally decomposed in the presence of a fluoride (B91410) source (e.g., fluoroboric acid) to install the fluorine atom.
A documented synthesis of 5-bromo-2-fluoro-6-picoline, a direct precursor to 5-bromo-6-fluoropicolinic acid, utilizes this strategy. google.com Starting from 5-bromo-2-amino-6-picoline, the amino group is diazotized using sodium nitrite (B80452) in anhydrous hydrogen fluoride at low temperatures (-78°C). The resulting diazonium fluoride then decomposes upon warming to yield the desired 5-bromo-2-fluoro-6-picoline with high efficiency. google.com
Another important Halex strategy involves the substitution of chlorine atoms with fluorine using alkali metal fluorides like potassium fluoride (KF) or cesium fluoride (CsF) at high temperatures, often in a polar aprotic solvent. google.com For example, the synthesis of 6-aryl-5-fluoropicolinate herbicides has been achieved via the Halex reaction of tetrachloropicolinonitrile to produce chlorofluoropicolinonitriles. acs.org This demonstrates that a polychlorinated pyridine ring can serve as a precursor, with fluorine atoms being introduced through nucleophilic aromatic substitution.
Advanced Synthetic Approaches
Modern synthetic organic chemistry seeks to improve upon traditional methods by developing more efficient, selective, and sustainable routes. For the synthesis of highly functionalized molecules like this compound, transition-metal catalysis and advanced regioselective methods are at the forefront of this effort.
Transition-Metal Catalyzed Preparations
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern synthesis. While not always used for the direct construction of the this compound core, these methods are crucial for its subsequent use and inform potential advanced synthetic strategies. For instance, palladium catalysts are used for the C-H functionalization of pyridine N-oxides, allowing for highly selective ortho-alkenylation and arylation. acs.org Such a strategy could be envisioned for building the pyridine core with pre-installed functional groups.
More directly, palladium-catalyzed methods have been developed for the synthesis of multi-substituted pyridines. One such approach involves the C-H activation of α,β-unsaturated oxime ethers and their subsequent coupling with alkenes, catalyzed by a Pd(OAc)₂/ligand system, to form the pyridine ring with complete regioselectivity. nih.govacs.org Adapting such cyclization strategies to incorporate fluorine and bromine atoms could provide a novel and convergent route to the target molecule.
Table 3: Examples of Palladium-Catalyzed Pyridine Functionalization
| Substrate | Coupling Partner | Catalyst System | Product Type | Key Feature | Reference |
| α,β-Unsaturated Oxime Ether | Alkene | Pd(OAc)₂, Sterically hindered pyridine ligand | Multi-substituted Pyridine | C-H Alkenylation/Aza-6π-electrocyclization | nih.govacs.org |
| Pyridine N-Oxide | Arene | Pd(OAc)₂, Ag₂CO₃ | Ortho-arylated Pyridine N-oxide | Direct C-H Arylation | acs.org |
| Pyridine-derived phosphonium (B103445) salt | Arylboronic acid | Pd(OAc)₂, SPhos, Ag₂CO₃ | Heterobiaryl | Electrophilic Functionalization | nih.gov |
Regioselective Synthesis of Halogenated Pyridines
Achieving the specific 5-bromo-6-fluoro substitution pattern requires precise control over the regioselectivity of the halogenation steps. The electronic properties of the substituents on the pyridine ring dictate the position of electrophilic or nucleophilic attack.
For electrophilic bromination, the directing effects of existing groups are paramount. In the absence of strongly activating groups, achieving high regioselectivity can be challenging. However, methods for the regioselective bromination of specific heterocyclic systems have been developed. For example, using Selectfluor as a promoter in combination with lithium bromide (LiBr) allows for the regioselective bromination of 2-aminopyridines. rsc.org The reaction proceeds under mild conditions and the regioselectivity is highly dependent on the other substituents present on the ring. rsc.org
Similarly, the regioselective introduction of fluorine can be controlled. Rhodium(III)-catalyzed C-H functionalization has been employed to prepare multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. escholarship.org This method provides a direct route to 3-fluoropyridines with predictable regioselectivity, showcasing how advanced catalytic systems can be used to construct specifically substituted halogenated pyridines. escholarship.org These advanced strategies offer powerful alternatives to classical multi-step sequences for accessing complex halogenated heterocycles.
Optimization of Reaction Conditions and Yield
The optimization of reaction conditions is a critical step in the synthesis of this compound to ensure high yield and purity. Key parameters that are typically manipulated include temperature, reaction time, and the choice of catalysts and solvents.
One of the primary synthetic routes to this compound is the esterification of 5-bromo-6-fluoropicolinic acid with methanol. This reaction is typically carried out under acidic catalysis, for instance, using sulfuric acid (H₂SO₄). The Fischer-Speier esterification is an equilibrium-driven process. To favor the formation of the ester product, the equilibrium can be shifted by using an excess of the alcohol (methanol) or by removing water as it is formed.
Another significant pathway is the halogenation of a methyl picolinate precursor. This involves a two-step process: bromination followed by fluorination. The selection of appropriate halogenating agents is crucial for the success of this synthesis. For the bromination step at the 5-position, reagents like N-bromosuccinimide (NBS) are commonly employed. Subsequent fluorination at the 6-position can be achieved using fluorinating agents such as Selectfluor or diethylaminosulfur trifluoride (DAST).
For related compounds, such as the positional isomer Methyl 6-bromo-5-fluoropicolinate, research has shown that yields exceeding 85% can be attained under relatively mild conditions, specifically at a temperature of 60°C over a 12-hour period. In contrast, analogous carboxylic acids may necessitate more forcing conditions, such as temperatures of 100°C for 24 hours, to achieve comparable yields. The optimization process for this compound would likely involve a similar exploration of reaction parameters. The use of Design of Experiments (DoE) can be a systematic approach to efficiently optimize variables like catalyst loading and temperature.
The progress of the reaction and the final yield are often monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods allow for the quantitative assessment of the product and any remaining starting materials or byproducts, providing valuable feedback for the optimization of the reaction conditions.
Isolation and Purification Techniques for this compound
Following the completion of the synthesis, the isolation and purification of this compound are essential to obtain the compound in a highly pure form, suitable for its intended applications. The typical workflow involves an initial work-up procedure followed by one or more purification steps.
The initial isolation often involves quenching the reaction mixture, for example, with water or a basic solution to neutralize any acid catalyst. Subsequently, the product is extracted from the aqueous phase into an organic solvent. The choice of solvent is critical and depends on the solubility of the product and its partition coefficient. Common solvents for extraction include ethyl acetate (B1210297) and dichloromethane. The organic extracts are then combined, washed with brine to remove residual water, and dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate. Finally, the solvent is removed under reduced pressure to yield the crude product.
For the purification of the crude this compound, several techniques can be employed. Column chromatography is a widely used method for separating the target compound from impurities. The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a single solvent or a mixture of solvents) is optimized to achieve the best separation.
Recrystallization is another powerful purification technique. This method relies on the difference in solubility of the compound and its impurities in a particular solvent or solvent system at different temperatures. For compounds with similar structures, a solvent system such as ethyl acetate/petroleum ether has been shown to be effective. The crude product is dissolved in a minimum amount of the hot solvent, and as the solution cools, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. The purified crystals are then collected by filtration. The purity of the final product is often verified by analytical methods such as melting point determination, NMR spectroscopy, and HPLC.
Chemical Transformations and Reactivity Profile of Methyl 5 Bromo 6 Fluoropicolinate
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction class for functionalizing electron-deficient aromatic rings like pyridine (B92270). The reaction proceeds through a two-step addition-elimination mechanism, where a nucleophile attacks the ring to form a negatively charged intermediate (a Meisenheimer complex), followed by the departure of a leaving group. youtube.comyoutube.com The presence of electron-withdrawing groups on the ring is crucial as they stabilize the anionic intermediate, thereby facilitating the reaction. youtube.com
The pyridine ring in Methyl 5-bromo-6-fluoropicolinate is rendered highly electrophilic by the cumulative electron-withdrawing effects of the ring nitrogen, the C2-methoxycarbonyl group, and the two halogen substituents. Nucleophilic attack is directed to specific positions on the ring that are most activated.
The positions ortho and para to the electron-withdrawing nitrogen atom (C2, C4, and C6) are the most susceptible to nucleophilic attack. In this molecule, the fluorine atom is located at the C6 position, which is highly activated by the adjacent ring nitrogen. The bromine atom at C5 is in a meta-like position relative to the ring nitrogen and is therefore less activated towards SNAr. Consequently, nucleophilic displacement is expected to occur selectively at the C6 position, substituting the fluorine atom.
In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group. youtube.comnih.gov This is contrary to SN1 and SN2 reactions. The reactivity of the leaving group is therefore related to its ability to activate the carbon to which it is attached towards nucleophilic attack, which correlates with its electronegativity. Fluorine, being the most electronegative halogen, strongly polarizes the C-F bond, making the attached carbon highly electrophilic and susceptible to attack. youtube.comyoutube.com
This phenomenon, often termed the "element effect" in SNAr, results in a leaving group ability order of F > Cl ≈ Br > I. nih.gov Therefore, in this compound, the C6-F bond is significantly more reactive towards nucleophiles in an SNAr context than the C5-Br bond. The fluorine atom serves as a superior leaving group because it powerfully activates the substitution site. This allows for regioselective substitution reactions to be performed under relatively mild conditions. acs.orgsci-hub.se
Kinetic studies of SNAr reactions provide insight into the reaction mechanism. These reactions typically exhibit second-order kinetics, being first-order in both the aromatic substrate and the nucleophile. researchgate.net The second-order rate constant (k₂) is a measure of the substrate's reactivity.
Kinetic investigations on similar substituted pyridines and other activated aryl systems have confirmed that the formation of the Meisenheimer complex is the rate-limiting step. researchgate.netnih.gov Brønsted-type plots, which correlate the logarithm of the rate constant with the pKa of the nucleophile, are often linear for a series of related nucleophiles. researchgate.net The slope of this plot (βnuc) gives information about the transition state of the rate-determining step. researchgate.net For this compound, it is anticipated that reactions with various nucleophiles (e.g., amines, alkoxides, thiols) would follow this pattern, with reactivity depending on the nucleophile's strength and steric hindrance.
Table 1: Expected Relative Reactivity of this compound with Various Nucleophiles in SNAr
| Nucleophile | Expected Product (Substitution at C6) | Anticipated Relative Rate | Comment |
|---|---|---|---|
| Methoxide (CH₃O⁻) | Methyl 5-bromo-6-methoxypicolinate | High | Strong, unhindered nucleophile. |
| Piperidine | Methyl 5-bromo-6-(piperidin-1-yl)picolinate | Moderate-High | Common secondary amine nucleophile in SNAr. researchgate.net |
| Thiophenoxide (PhS⁻) | Methyl 5-bromo-6-(phenylthio)picolinate | High | Sulfur nucleophiles are generally very effective in SNAr. byu.edu |
| Ammonia (NH₃) | Methyl 6-amino-5-bromopicolinate | Moderate | A weaker nucleophile than its corresponding amide. |
Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Aryl halides are common substrates for these reactions, and the reactivity of the C-X bond (where X is a halogen) typically follows the order I > Br > Cl >> F for the oxidative addition step to a metal center like palladium. libretexts.org
The Suzuki-Miyaura coupling reaction, which forms a C-C bond between an organoboron compound and an organohalide, is one of the most widely used palladium-catalyzed reactions. libretexts.orgnih.govjocpr.com For this compound, the site of reactivity is the C5-Br bond. The C-Br bond is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the much stronger C-F bond. nih.gov
The reaction typically involves a Pd(0) catalyst (often generated in situ from a Pd(II) precursor), a phosphine (B1218219) ligand, and a base. researchgate.netnih.gov This methodology allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, and alkenyl groups at the C5 position of the pyridine ring. rsc.orgmdpi-res.com The reaction conditions are generally mild and tolerate a broad range of functional groups. nih.govtcichemicals.com
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Aryl Bromide Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| ortho-Bromoaniline | Phenylboronic acid pinacol (B44631) ester | CataXCium A Pd G3 | K₃PO₄ | Toluene/H₂O | 95% | nih.gov |
| 5-Bromo-1,2,3-triazine | 4-tert-Butylphenylboronic acid | Pd(dppf)Cl₂ | Ag₂CO₃ | EtCN/H₂O | 91% | uzh.ch |
| Methyl 4-bromobenzoate | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 98% | researchgate.net |
| 2-Bromopyridine | Vinylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 76% | researchgate.net |
Beyond the Suzuki-Miyaura reaction, the C5-Br bond of this compound is amenable to other important transition-metal-catalyzed transformations. These reactions provide alternative pathways for introducing diverse functionalities at this position.
Stille Coupling: This reaction uses an organotin reagent as the coupling partner. It is known for its tolerance of a wide array of functional groups. youtube.com
Heck Coupling: This reaction couples the aryl bromide with an alkene to form a new C-C bond, providing access to substituted styrenes or cinnamates. libretexts.orgjocpr.com
Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst, to yield an aryl-alkyne. youtube.com
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between the aryl bromide and an amine, providing a direct route to N-arylated products. jocpr.com
Copper-Catalyzed Couplings: Copper-based catalysts can also be employed for C-C, C-N, and C-O bond formation, sometimes offering different reactivity or being more cost-effective than palladium. chemscene.com
Table 3: Summary of Potential Cross-Coupling Reactions at the C5-Position
| Reaction Name | Coupling Partner | Bond Formed | Typical Metal Catalyst |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron Reagent (R-B(OR)₂) | C-C | Palladium |
| Stille | Organostannane (R-SnR'₃) | C-C | Palladium |
| Heck | Alkene (R-CH=CH₂) | C-C | Palladium |
| Sonogashira | Terminal Alkyne (R-C≡CH) | C-C | Palladium/Copper |
| Buchwald-Hartwig | Amine (R₂NH) | C-N | Palladium |
| Ullmann | Alcohol, Amine, Thiol | C-O, C-N, C-S | Copper |
Compound Reference Table
Ester Group Modifications
The methyl ester group of this compound is a key site for molecular derivatization, allowing for the introduction of a wide array of functional groups through transesterification and hydrolysis.
Transesterification Processes
Transesterification, the process of exchanging the methyl group of the ester with another alcohol, is a fundamental transformation for modifying the properties of the picolinate (B1231196) scaffold. This reaction can be catalyzed by either acids or bases, with the choice of catalyst and reaction conditions depending on the desired product and the scale of the reaction. For instance, the synthesis of bulkier esters, such as a benzyl (B1604629) ester, can be achieved through base-catalyzed transesterification with benzyl alcohol. This process typically involves the use of a non-nucleophilic base to deprotonate the alcohol, which then acts as a nucleophile to attack the carbonyl carbon of the methyl ester.
| Reactant | Reagent | Product | Conditions | Yield |
| This compound | Benzyl Alcohol, Sodium Benzylate | Benzyl 5-bromo-6-fluoropicolinate | Heat | Moderate to High |
Hydrolysis Pathways to Picolinic Acid Derivatives
The hydrolysis of the methyl ester to the corresponding carboxylic acid, 5-bromo-6-fluoropicolinic acid, is a critical step in the synthesis of many derivatives. This transformation can be readily achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis typically employs a strong mineral acid, such as hydrochloric acid or sulfuric acid, in the presence of water. The reaction proceeds via protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by water.
Alternatively, saponification using a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, is a common and often more efficient method for hydrolysis. The hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a carboxylate salt, which is then protonated in a separate acidic workup step to yield the final picolinic acid derivative.
| Reactant | Reagent | Product | Conditions | Yield |
| This compound | aq. HCl or H2SO4 | 5-bromo-6-fluoropicolinic acid | Reflux | High |
| This compound | 1. aq. NaOH 2. H+ workup | 5-bromo-6-fluoropicolinic acid | Room Temp to Reflux | High |
Reductive and Oxidative Transformations of the Pyridine Ring
The aromatic pyridine ring of this compound can undergo both reduction and oxidation, offering pathways to further functionalize the core structure. General knowledge suggests that reduction can lead to the corresponding alcohol or amine derivatives, while oxidation can form the pyridine N-oxide.
Catalytic hydrogenation represents a potential method for the reduction of the pyridine ring, although the conditions would need to be carefully controlled to avoid dehalogenation. The formation of 5-bromo-6-fluoro-pyridine-2-methanol or 5-bromo-6-fluoro-pyridine-2-amine are theoretical reduction products.
Oxidation of the pyridine nitrogen to an N-oxide can be accomplished using various oxidizing agents, with meta-chloroperoxybenzoic acid (m-CPBA) being a common choice for this transformation. The resulting 5-bromo-6-fluoro-pyridine-2-carboxylic acid N-oxide would exhibit altered electronic properties and reactivity compared to the parent molecule.
Functional Group Interconversions on the Picolinate Moiety
For instance, the methyl ester could potentially be converted into a primary amide, 5-bromo-6-fluoropicolinamide, through aminolysis. This would typically involve heating the ester with a concentrated solution of ammonia. The synthesis of other amides is also conceivable through reaction with primary or secondary amines.
Another potential transformation is the conversion of the ester to a nitrile, 5-bromo-6-fluoropicolinonitrile. This could theoretically be achieved through a multi-step process involving conversion to the primary amide followed by dehydration.
Derivatization and Functionalization Strategies for Methyl 5 Bromo 6 Fluoropicolinate Derivatives
Introduction of Amine and Amide Moieties
The introduction of amine and amide functionalities is a common strategy to modulate the biological activity of pyridine-based compounds. These groups can participate in hydrogen bonding and other non-covalent interactions, enhancing the binding affinity of the molecule to its biological target.
Direct Amination Reactions
Direct amination reactions on the pyridine (B92270) ring of methyl 5-bromo-6-fluoropicolinate derivatives can be achieved through nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen facilitates the displacement of the fluorine or bromine atom by an amine nucleophile. The regioselectivity of this reaction is influenced by the electronic properties of the substituents on the ring. For instance, in related quinolone systems, regioselective C-N bond formation at the 4-position has been observed when primary amines are used as nucleophiles. mdpi.com
Preparation of Picolinamide (B142947) Analogs
The methyl ester group of this compound can be readily converted to an amide functionality to generate picolinamide analogs. This transformation is typically achieved by reacting the ester with an appropriate amine in the presence of a suitable coupling agent or by direct aminolysis. The resulting picolinamides can exhibit a broad spectrum of biological activities. For example, the synthesis of various picolinamide derivatives has been explored in the development of new therapeutic agents.
Alkylation and Arylation of the Pyridine Core
The introduction of alkyl and aryl groups onto the pyridine core of this compound can significantly impact its steric and electronic properties, leading to changes in its biological activity and selectivity. A variety of cross-coupling reactions are employed for this purpose.
A facile method for the arylation, alkenylation, and alkylation of functionalized 2-halopyridine N-oxides using Grignard reagents has been developed. nih.gov This approach allows for highly efficient and selective C-H bond functionalization in the presence of reactive carbon-halogen bonds, providing a pathway to various substituted pyridine compounds. nih.gov The use of chlorine or bromine as a blocking group enables site-controllable functionalization at the C2 and C6 positions of the pyridine ring. nih.gov
| Reaction Type | Reagent | Key Features |
| Arylation | Grignard Reagents | Highly efficient and selective C-H bond functionalization. nih.gov |
| Alkenylation | Grignard Reagents | Site-controllable functionalization at C2/C6 positions. nih.gov |
| Alkylation | Grignard Reagents | Tolerates reactive C-Cl or C-Br bonds. nih.gov |
This table summarizes the alkylation and arylation reactions of the pyridine core.
Design and Synthesis of Labeled Analogs
The development of radiolabeled analogs of biologically active molecules is crucial for their use as tracers in nuclear imaging techniques like Positron Emission Tomography (PET). These techniques allow for the non-invasive visualization and quantification of biological processes at the molecular level.
Brominated Precursors for Radiolabeling (e.g., ¹⁸F-isotopologue labeling)
The bromine atom in this compound serves as a valuable handle for introducing positron-emitting radionuclides, such as fluorine-18 (B77423) (¹⁸F). researchgate.netnih.gov ¹⁸F is a widely used radionuclide in PET due to its favorable decay characteristics. nih.gov
One common strategy for ¹⁸F-labeling is nucleophilic heteroaromatic substitution, where the bromine atom is displaced by [¹⁸F]fluoride. nih.gov This reaction is often facilitated by the presence of activating groups on the pyridine ring. The efficiency of this radiofluorination can be influenced by reaction conditions such as temperature and the choice of solvent. For instance, the radiochemical yield for the ¹⁸F-labeling of 2-fluoropyridine (B1216828) via isotopic exchange was found to be significantly higher at 140 °C compared to lower temperatures. researchgate.net
Another approach is the use of isotopic exchange, where a non-radioactive fluorine atom is exchanged with [¹⁸F]fluoride. researchgate.netresearchgate.net This method can be advantageous under mild conditions and may simplify the purification process. researchgate.net The development of ¹⁸F-labeled probes based on pyridine scaffolds is an active area of research for targeting various biological entities, including receptors and enzymes. nih.govnih.gov
| Labeling Method | Radionuclide | Key Features |
| Nucleophilic Heteroaromatic Substitution | ¹⁸F | High specific radioactivity. nih.gov |
| Isotopic Exchange (¹⁸F/¹⁹F) | ¹⁸F | Mild reaction conditions, potential for simplified purification. researchgate.netresearchgate.net |
This table outlines the methods for synthesizing radiolabeled analogs.
Modulation of Substituent Effects on Reactivity and Selectivity
The nature and position of substituents on the pyridine ring of this compound profoundly influence its reactivity and the selectivity of its derivatization reactions. Electron-donating and electron-withdrawing groups can alter the electron density of the pyridine ring, thereby affecting its susceptibility to nucleophilic or electrophilic attack.
For example, in a study on benzoquinone derivatives, it was found that electron-withdrawing substituents (like chlorine) increased the reactivity towards a thiol nucleophile, while electron-donating substituents (like methyl and t-butyl) decreased it. nih.gov Similarly, the electronic effects of substituents on the pyridine ring of this compound are expected to play a critical role in directing the outcome of its functionalization reactions. The steric hindrance imposed by bulky substituents can also dictate the regioselectivity of these reactions. mdpi.com Careful consideration of these substituent effects is essential for the rational design and synthesis of new derivatives with desired properties.
Mechanistic Investigations of Reactions Involving Methyl 5 Bromo 6 Fluoropicolinate
Elucidation of Reaction Mechanisms (e.g., SNAr, Cross-Coupling)
The reactivity of Methyl 5-bromo-6-fluoropicolinate is dominated by two principal reaction pathways: nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr):
The pyridine (B92270) ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is further amplified by the presence of the electron-withdrawing fluorine and bromine atoms, making the ring susceptible to attack by nucleophiles. The SNAr mechanism generally proceeds via a two-step addition-elimination sequence. A nucleophile attacks the electron-deficient carbon atom bearing a leaving group (in this case, fluorine or bromine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored.
In the case of this compound, the fluorine atom at the 6-position is the more likely site for nucleophilic attack. This is due to the superior ability of fluorine to stabilize the developing negative charge in the transition state and the Meisenheimer intermediate through its strong inductive electron-withdrawing effect. The general SNAr mechanism is depicted below:
Step 1: Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbon at the 6-position, breaking the C-F π-bond and forming a tetrahedral intermediate.
Step 2: Formation of Meisenheimer Complex: The negative charge is delocalized across the pyridine ring and stabilized by the electron-withdrawing groups.
Step 3: Leaving Group Expulsion: The fluoride (B91410) ion is eliminated, and the aromatic system is reformed, yielding the substituted product.
Transition-Metal-Catalyzed Cross-Coupling Reactions:
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle for a Suzuki-Miyaura coupling, which pairs the halo-pyridine with a boronic acid or ester, involves three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. The C-Br bond is significantly more reactive than the C-F bond in this step.
Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. This step requires the presence of a base to activate the boronic acid.
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, regenerating the Pd(0) catalyst and forming the final cross-coupled product.
Regioselectivity and Stereoselectivity Studies
Regioselectivity:
The presence of two different halogen atoms on the pyridine ring of this compound introduces the question of regioselectivity in its reactions.
In SNAr reactions , the substitution typically occurs at the 6-position, with the fluoride ion acting as the leaving group. The higher electronegativity of fluorine makes the C6 position more electrophilic and better able to stabilize the negative charge of the Meisenheimer intermediate compared to the C5 position bearing the bromine atom.
In palladium-catalyzed cross-coupling reactions , the regioselectivity is dictated by the relative reactivity of the C-Br and C-F bonds towards oxidative addition. The C-Br bond is weaker and more polarizable than the C-F bond, making it significantly more reactive towards insertion by a low-valent palladium catalyst. Consequently, cross-coupling reactions almost exclusively occur at the 5-position.
This differential reactivity allows for the sequential functionalization of the molecule, where a cross-coupling reaction can be performed at the 5-position, followed by a nucleophilic aromatic substitution at the 6-position.
A comparative study on the positional isomer, Methyl 6-bromo-5-fluoropicolinate, has shown that it can achieve high yields (>85%) in Suzuki reactions under mild conditions (60°C, 12 h). This highlights the influence of substituent positioning on reactivity.
Stereoselectivity:
For reactions involving this compound, stereoselectivity becomes a consideration when the reacting partner or the resulting product contains a chiral center. For instance, in a cross-coupling reaction with a chiral boronic acid, the stereochemical integrity of the chiral partner is generally retained in the product as the reaction occurs at the achiral pyridine core.
Role of Halogen Activation in Reaction Pathways
The halogen atoms in this compound play a crucial role in activating the pyridine ring for different reaction pathways.
Fluorine: The high electronegativity of fluorine strongly activates the pyridine ring towards nucleophilic attack, particularly at the ortho-position (C6). This activation is primarily through a negative inductive effect (-I), which polarizes the C-F bond and increases the electrophilicity of the carbon atom. While fluorine is a poor leaving group in many contexts, in activated aromatic systems, its ability to stabilize the transition state of nucleophilic attack makes it a viable leaving group.
Bromine: The bromine atom also contributes to the electron-deficient nature of the pyridine ring through its inductive effect. However, its primary role in activation is in the context of cross-coupling reactions. The C-Br bond is the preferred site for oxidative addition by palladium catalysts due to its lower bond dissociation energy compared to the C-F bond.
The interplay of these two halogens allows for orthogonal reactivity, enabling selective transformations at different positions on the pyridine ring.
Intermediate Species Identification and Characterization
The direct experimental identification and characterization of reaction intermediates for reactions involving this compound are not extensively reported in the literature. However, based on well-established reaction mechanisms, the nature of these transient species can be inferred.
In SNAr Reactions: The key intermediate is the Meisenheimer complex . This is a non-aromatic, resonance-stabilized cyclohexadienyl anion. For this compound reacting with a nucleophile at the 6-position, the negative charge of the Meisenheimer complex would be delocalized over the pyridine ring, with significant charge density on the electronegative nitrogen atom and the carbon atoms ortho and para to the site of attack. Spectroscopic techniques such as NMR could potentially be used to observe these intermediates at low temperatures.
In Cross-Coupling Reactions: The intermediates are organometallic in nature. For a Suzuki-Miyaura reaction, the following palladium intermediates would be involved:
| Intermediate Species | Description |
| [Pd(0)L₂] | The active catalyst, typically a phosphine-ligated palladium(0) complex. |
| [Ar-Pd(II)(Br)L₂] | The oxidative addition product, where Ar is the this compound moiety attached at the 5-position. |
| [Ar-Pd(II)(R)L₂] | The transmetalation product, where R is the organic group from the boronic acid. |
These intermediates are typically short-lived and present in low concentrations, making their isolation and characterization challenging. However, their existence is well-supported by extensive mechanistic studies on a wide range of cross-coupling reactions.
Advanced Spectroscopic and Structural Characterization of Methyl 5 Bromo 6 Fluoropicolinate and Its Derivatives
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org For a compound like Methyl 5-bromo-6-fluoropicolinate, obtaining a single crystal of sufficient quality is the prerequisite for such an analysis. The resulting crystal structure would provide invaluable information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding its chemical behavior and potential applications.
Data Collection Strategies (e.g., Mo-Kα radiation)
The collection of X-ray diffraction data for a crystal of this compound would typically involve mounting a suitable crystal on a goniometer and irradiating it with a monochromatic X-ray beam. libretexts.org Molybdenum (Mo) Kα radiation (λ = 0.71073 Å) is a common choice for such small organic molecules due to its high energy, which allows for the collection of data to a high resolution. researchgate.net The crystal is rotated, and a series of diffraction patterns are collected at various orientations. Modern diffractometers are equipped with sensitive detectors, such as CCD or CMOS detectors, which efficiently record the intensities and positions of the diffracted X-ray beams.
Table 1: Representative Data Collection Parameters for a Halogenated Pyridine (B92270) Derivative
| Parameter | Value |
| Radiation Source | Mo-Kα |
| Wavelength (Å) | 0.71073 |
| Temperature (K) | 293(2) |
| Crystal System | Monoclinic |
| Space Group | P21/c |
Note: This table represents typical parameters for a related compound, as specific data for this compound is not publicly available.
Structure Solution and Refinement Methodologies (e.g., SHELXT, SHELXL)
Once the diffraction data is collected, the next step is to solve the crystal structure. Programs like SHELXT are often employed for this purpose, using "direct methods" or Patterson methods to determine the initial positions of the atoms. Following the initial structure solution, the atomic positions and their displacement parameters are refined using a least-squares method. The SHELXL program is a widely used tool for this refinement process, which minimizes the difference between the observed and calculated structure factors. acs.org For a compound containing a heavy atom like bromine, its position can often be located first, and the remaining atoms can be found in the subsequent Fourier maps.
High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₇H₅BrFNO₂), the expected monoisotopic mass can be calculated with high accuracy. The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a distinctive M and M+2 isotopic cluster in the mass spectrum, aiding in the confirmation of the compound's identity.
In addition to determining the molecular formula, HRMS coupled with tandem mass spectrometry (MS/MS) can provide valuable information about the compound's structure through the analysis of its fragmentation patterns. mdpi.com By inducing fragmentation of the protonated molecule [M+H]⁺, a fragmentation tree can be constructed. For this compound, characteristic fragmentation pathways would likely involve the loss of the methyl group (-CH₃), the methoxy (B1213986) group (-OCH₃), or carbon monoxide (CO) from the ester functionality. Cleavage of the bromine or fluorine atoms from the pyridine ring would also be expected.
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z |
| [C₇H₅⁷⁹BrFNO₂ + H]⁺ | 233.9566 |
| [C₇H₅⁸¹BrFNO₂ + H]⁺ | 235.9545 |
| [C₆H₂⁷⁹BrFNO + H]⁺ | 203.9358 |
| [C₆H₅⁷⁹BrFN + H]⁺ | 175.9617 |
Note: These are predicted m/z values. Actual fragmentation would need to be determined experimentally.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR would all provide critical information.
¹H NMR Chemical Shift Assignments and Coupling Constant Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl ester protons. The pyridine ring has two protons, H-3 and H-4. Due to the electron-withdrawing effects of the bromine, fluorine, and the ester group, these aromatic protons would appear in the downfield region of the spectrum. The methyl protons of the ester group would appear as a singlet in the upfield region, typically around 3.9 ppm.
The chemical shift of each aromatic proton is influenced by the surrounding substituents. The proton at the H-3 position is expected to be a doublet, coupled to the H-4 proton. The H-4 proton would likely appear as a doublet of doublets, due to coupling with both the H-3 proton and the fluorine atom at the 6-position. The magnitude of the coupling constants (J-values) provides valuable information about the connectivity and spatial relationship of the atoms. For instance, the ³J(H-H) coupling between H-3 and H-4 would be in the typical range for ortho-coupling in a pyridine ring, while the ⁴J(H-F) coupling between H-4 and the fluorine atom would be smaller. oregonstate.edu
Table 3: Predicted ¹H NMR Data for this compound in CDCl₃
| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |
| H-3 | 7.8 - 8.2 | d | ³J(H-H) = 8.0 - 9.0 |
| H-4 | 7.4 - 7.8 | dd | ³J(H-H) = 8.0 - 9.0, ⁴J(H-F) = 2.0 - 4.0 |
| -OCH₃ | ~3.9 | s | - |
Note: These are predicted values based on analogous structures. Actual experimental data would be required for precise assignments.
¹³C NMR Spectroscopy for Carbon Skeleton Characterization
In this compound, the pyridine ring and the methyl ester group present a distinct set of carbon signals. The positions of these signals are influenced by the electronegativity of the nitrogen, oxygen, fluorine, and bromine atoms.
Pyridine Ring Carbons: The carbon atoms in the pyridine ring are expected to resonate in the aromatic region of the ¹³C NMR spectrum, typically between 120 and 160 ppm. The C-F and C-Br bonds will significantly influence the chemical shifts of the directly attached carbons (C-6 and C-5, respectively) and adjacent carbons through inductive and resonance effects. The carbon atom bonded to fluorine (C-6) is expected to show a large downfield shift and a significant one-bond carbon-fluorine coupling constant (¹JCF). The carbon bonded to bromine (C-5) will also be shifted downfield, though typically to a lesser extent than the fluorine-bearing carbon.
Carbonyl and Methyl Carbons: The carbonyl carbon of the methyl ester group is anticipated to appear far downfield, generally in the range of 160-170 ppm, due to the deshielding effect of the double-bonded oxygen. The methyl carbon (-OCH₃) will be found at the opposite end of the spectrum, in the upfield region around 50-55 ppm.
For comparative analysis, the ¹³C NMR data for the parent compound, Methyl picolinate (B1231196), is presented below. The introduction of bromine and fluorine substituents in this compound would cause notable shifts from these values.
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=O | 165.5 |
| C-2 | 149.8 |
| C-6 | 148.2 |
| C-4 | 136.9 |
| C-3 | 126.5 |
| C-5 | 125.1 |
| -OCH₃ | 52.6 |
A representative, interactive data table based on typical values for substituted picolinates.
¹⁹F NMR Spectroscopy for Fluorine Environment Elucidation and Chemical Shift Scaling
Fluorine-19 NMR (¹⁹F NMR) spectroscopy is an exceptionally sensitive technique for characterizing fluorinated organic compounds. The ¹⁹F nucleus is 100% naturally abundant and has a wide chemical shift range, making it an excellent probe for molecular structure and environment.
For this compound, the single fluorine atom at the C-6 position will give rise to a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this fluorine is highly dependent on its position on the pyridine ring and the nature of the adjacent substituents. In fluorinated aromatic systems, ¹⁹F chemical shifts are often found in the range of -100 to -180 ppm relative to a standard such as CFCl₃. The presence of the electron-donating methoxycarbonyl group and the electron-withdrawing bromine atom will influence the precise chemical shift.
Furthermore, the fluorine signal will exhibit coupling to nearby protons, particularly the proton at C-4, resulting in a multiplet structure that can provide further structural confirmation.
| Compound Family | Typical ¹⁹F Chemical Shift Range (δ, ppm) |
| Fluoropyridines | -60 to -175 |
| Fluorobenzenes | -100 to -140 |
An interactive data table illustrating typical chemical shift ranges for related fluorine-containing compounds.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.
The key functional groups in this compound that will give rise to characteristic vibrational bands are the carbonyl group (C=O) of the ester, the C-O single bond, the C-F bond, the C-Br bond, and the various vibrations of the pyridine ring.
Carbonyl Stretching (νC=O): A strong, sharp absorption band corresponding to the C=O stretch is expected in the IR spectrum, typically in the region of 1720-1740 cm⁻¹. This is one of the most prominent features in the spectrum.
C-O Stretching (νC-O): The C-O single bond of the ester will exhibit stretching vibrations in the 1200-1300 cm⁻¹ region.
C-F Stretching (νC-F): The C-F stretching vibration typically appears as a strong band in the IR spectrum in the range of 1000-1400 cm⁻¹. Its exact position can be influenced by the aromatic system.
Pyridine Ring Vibrations: The pyridine ring will have a series of characteristic stretching and bending vibrations. C=C and C=N stretching vibrations are expected in the 1400-1600 cm⁻¹ region. C-H in-plane and out-of-plane bending vibrations will also be present.
C-Br Stretching (νC-Br): The C-Br stretching vibration occurs at lower frequencies, typically in the range of 500-650 cm⁻¹, and may be observed in the far-IR or Raman spectrum.
| Functional Group | Typical Vibrational Frequency (cm⁻¹) | Technique |
| C=O Stretch | 1720-1740 | IR (strong) |
| C-O Stretch | 1200-1300 | IR (strong) |
| C-F Stretch | 1000-1400 | IR (strong) |
| Pyridine Ring (C=C, C=N) | 1400-1600 | IR, Raman |
| C-Br Stretch | 500-650 | Raman |
An interactive data table summarizing the expected vibrational frequencies for the key functional groups.
Computational Chemistry and Theoretical Studies of Methyl 5 Bromo 6 Fluoropicolinate
Electronic Structure Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is particularly useful for predicting molecular geometries, vibrational frequencies, and electronic properties. For Methyl 5-bromo-6-fluoropicolinate, DFT calculations, likely employing a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), would provide a detailed understanding of its electronic landscape. Such studies on substituted pyridines and other halogenated aromatic systems have established a strong precedent for the utility of DFT in predicting their characteristics. researchgate.netresearchgate.net
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. chemscene.comchemicalbook.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). mdpi.com The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. nih.gov
For this compound, the electron-withdrawing nature of the bromine and fluorine atoms, as well as the ester group, is expected to significantly influence the energies of the frontier orbitals. These substituents generally lower the energy of both the HOMO and LUMO. The strong electronegativity of the fluorine atom at the 6-position and the bromine atom at the 5-position would lead to a significant stabilization of the LUMO, rendering the pyridine (B92270) ring more susceptible to nucleophilic attack.
Illustrative Frontier Molecular Orbital Data for this compound
| Orbital | Predicted Energy (eV) | Description |
| HOMO | -7.5 to -8.5 | Primarily located on the pyridine ring and the bromine atom, indicating regions of higher electron density available for donation. |
| LUMO | -1.5 to -2.5 | Predominantly distributed over the pyridine ring, particularly near the carbon atoms bearing the halogen substituents, signifying electrophilic sites. |
| HOMO-LUMO Gap | 5.0 to 7.0 | A relatively large gap suggests good kinetic stability for the isolated molecule. |
Note: The data in this table is illustrative and based on typical values for similarly substituted aromatic compounds. Actual values would require specific DFT calculations.
Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. umn.edu These maps are invaluable for identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). Electron-rich areas are prone to electrophilic attack, while electron-poor regions are susceptible to nucleophilic attack. umn.edu
In this compound, the MEP map would be expected to show a significant region of negative electrostatic potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group, making them potential sites for protonation or coordination to metal ions. Conversely, the regions around the hydrogen atoms of the methyl group and, to a lesser extent, the carbon atoms attached to the halogens would exhibit positive potential. The presence of the electron-withdrawing fluorine and bromine atoms would create a more positive (or less negative) potential on the aromatic ring compared to unsubstituted methyl picolinate (B1231196), enhancing its electrophilicity.
Charge Distribution Analysis
A more quantitative understanding of the charge distribution can be obtained through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. These calculations assign partial atomic charges to each atom in the molecule, revealing the extent of electron transfer between them.
For this compound, NBO analysis would likely confirm the strong polarization of the C-F and C-Br bonds, with significant negative charges on the fluorine and bromine atoms and corresponding positive charges on the attached carbon atoms. The pyridine nitrogen would also carry a net negative charge. This charge distribution is a direct consequence of the different electronegativities of the constituent atoms and is a key determinant of the molecule's dipole moment and intermolecular interactions.
Reaction Pathway Modeling and Transition State Calculations
Computational chemistry can model the entire course of a chemical reaction, from reactants to products, through the identification of transition states. rsc.org This allows for the calculation of activation energies, which are crucial for understanding reaction rates and mechanisms. For this compound, this is particularly relevant for predicting the outcomes of nucleophilic aromatic substitution reactions, where either the bromine or fluorine atom could be displaced.
By modeling the reaction pathways for the substitution of bromine versus fluorine with a given nucleophile, it would be possible to calculate the activation barriers for both processes. Generally, the C-F bond is stronger than the C-Br bond, but the relative reactivity also depends on the stability of the intermediate Meisenheimer complex. Computational studies could clarify which position is kinetically and thermodynamically favored for substitution under various conditions. Such computational investigations have been successfully applied to understand the reaction mechanisms of other halogenated aromatic compounds. researchgate.net
Prediction of Reactivity and Selectivity based on Electronic Properties
The electronic properties calculated through DFT, such as FMO energies and charge distributions, can be used to predict the reactivity and selectivity of this compound. The lowered LUMO energy confirms the enhanced susceptibility of the pyridine ring to nucleophilic attack.
The selectivity of such attacks can be predicted using Fukui functions, which are derived from the change in electron density upon the addition or removal of an electron. These functions identify the most electrophilic and nucleophilic sites within the molecule. For nucleophilic attack, the relevant Fukui function (f+) would likely be largest on the carbon atoms bonded to the fluorine and bromine atoms, indicating these as the most probable sites for substitution. The relative magnitudes of the Fukui indices at these positions could predict the regioselectivity of the reaction. Studies on other substituted pyridines have demonstrated the power of this approach in rationalizing observed reactivity. researchgate.net
Comparative Computational Analysis with Related Picolinate Isomers
To better understand the unique properties of this compound, a comparative computational analysis with its isomers, such as Methyl 6-bromo-5-fluoropicolinate, is highly informative. While both molecules have the same elemental composition, the different placement of the halogen substituents can lead to significant differences in their electronic structure and reactivity.
Illustrative Comparison of Calculated Properties for Picolinate Isomers
| Property | This compound (Predicted) | Methyl 6-bromo-5-fluoropicolinate (Predicted) | Rationale for Difference |
| Dipole Moment (Debye) | 3.0 - 4.0 D | 1.5 - 2.5 D | The vector sum of bond dipoles differs due to the altered positions of the highly electronegative F and Br atoms relative to the N and ester group. |
| HOMO-LUMO Gap (eV) | 5.0 - 7.0 eV | 4.8 - 6.8 eV | The electronic communication between the substituents and the pyridine ring is altered, slightly affecting orbital energies. |
| Relative Stability | More Stable | Less Stable | Steric and electronic interactions between adjacent substituents can influence the overall thermodynamic stability. |
Note: The data in this table is illustrative and intended to highlight the types of differences a computational study might reveal. Actual values would require specific DFT calculations.
Molecular Dynamics Simulations for Conformational Analysis of this compound
A theoretical MD simulation for this compound would typically involve defining a force field, which consists of a set of parameters that describe the potential energy of the system. This allows for the calculation of the forces acting on each atom and the subsequent simulation of their motion. Such a study would illuminate the flexibility of the molecule, particularly the rotation around the C(2)-C(ester) bond and the C(ester)-O(methyl) bond. The planarity of the pyridine ring and the conformational preferences of the methyl ester group relative to the ring are key aspects that would be investigated.
The primary goal of a conformational analysis using MD simulations would be to identify the most stable, low-energy conformations of the molecule. This involves mapping the potential energy surface of the molecule as a function of its dihedral angles. The results would reveal the energy barriers between different conformations and the probability of the molecule existing in each state at a given temperature.
Hypothetical Research Findings from a Molecular Dynamics Simulation
A hypothetical molecular dynamics study could yield data on the relative energies of different conformers. For instance, the simulation could explore the rotation around the C(2)-C(ester) bond, which would likely reveal distinct energy minima corresponding to different orientations of the ester group relative to the pyridine ring.
Below is an interactive data table illustrating the type of results that could be generated from such a simulation, showing the relative energies of hypothetical conformers defined by the dihedral angle between the pyridine ring and the ester group.
| Conformer | Dihedral Angle (Ring-C-O-CH₃) | Relative Energy (kcal/mol) | Population (%) |
| A | 0° (Planar, syn with Nitrogen) | 0.00 | 75.2 |
| B | 90° | 5.8 | 5.1 |
| C | 180° (Planar, anti to Nitrogen) | 2.5 | 19.7 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific molecular dynamics simulation results for this compound are not currently available in the literature.
Further analysis, such as through the use of quantum chemical methods like Density Functional Theory (DFT), would be employed to refine the energies of the conformers identified in the MD simulation. researchgate.netresearchgate.net These calculations would also provide insights into the electronic structure and how factors like hyperconjugation and steric repulsion contribute to the stability of each conformation. researchgate.netnih.gov The influence of a solvent environment could also be modeled, for instance, by using a Polarizable Continuum Model (PCM), to understand how the conformational preferences might change in different chemical environments. researchgate.netresearchgate.netnih.gov
Applications of Methyl 5 Bromo 6 Fluoropicolinate in Advanced Organic Synthesis
Precursor in Pharmaceutical Compound Synthesis
The structural framework of Methyl 5-bromo-6-fluoropicolinate is integral to the synthesis of various pharmaceutical agents. Its reactive sites are exploited to build the complex architectures required for biological activity.
Building Block for Anti-inflammatory Agents (e.g., COX-2 inhibitors)
While specific examples detailing the synthesis of COX-2 inhibitors directly from this compound are not prominently documented in publicly available research, chemical suppliers categorize the compound as relevant to the synthesis of Cyclooxygenase (COX) inhibitors. This suggests its potential use as a scaffold, where the picolinate (B1231196) core can be elaborated through cross-coupling and substitution reactions to generate structures that selectively target the COX-2 enzyme.
Intermediate for Antiviral Agents
The application of this compound as an intermediate in the synthesis of specific antiviral agents is an area of ongoing research. Its utility is suggested by its inclusion in chemical libraries aimed at drug discovery for infectious diseases. The pyridine (B92270) core is a common motif in many biologically active compounds, and the halogenated nature of this particular picolinate allows for its incorporation into larger, more complex antiviral drug candidates.
Scaffold for Anticancer Agents (e.g., apoptosis inducers)
The development of novel anticancer therapeutics often relies on versatile chemical building blocks. Picolinic acid derivatives, for instance, have been used to synthesize compounds that induce apoptosis (programmed cell death) in cancer cells. While direct synthetic routes starting from this compound to create specific apoptosis inducers are not widely published, its role as a precursor for anticancer agents is noted by chemical research suppliers. The compound's structure is suitable for creating derivatives that could be evaluated for their cytotoxic activity against cancer cell lines.
Synthesis of Poly(ADP-ribose) Polymerase 1 (PARP1) Inhibitors and PET Ligands
A significant and well-documented application of this compound is in the synthesis of potent and selective inhibitors of Poly(ADP-ribose) Polymerase 1 (PARP1). PARP1 is a key enzyme in DNA damage repair, and its inhibition is a clinically validated strategy for treating certain types of cancer.
Recent research has detailed the synthesis of a novel, brain-penetrant PARP1 inhibitor, derived from the structure of AZD9574, using this compound as a key starting material. In this synthesis, the bromine atom of the picolinate is utilized in a Palladium-catalyzed Buchwald-Hartwig C-N coupling reaction to introduce a piperazine (B1678402) moiety. This step is crucial for building the core structure of the final inhibitor.
Furthermore, this synthetic route has been adapted to create a corresponding brominated precursor for a Positron Emission Tomography (PET) ligand. This PET ligand, an ¹⁸F-isotopologue, is designed for in-vivo imaging of PARP1 expression in the brain, which can aid in disease diagnosis and in monitoring the efficacy of PARP1-targeted therapies. The synthesis demonstrates the dual utility of this compound in creating both a therapeutic compound and a diagnostic tool.
Table 1: Key Synthetic Intermediates from this compound for PARP1 Inhibitor Development
| Starting Material | Reagent | Reaction Type | Intermediate Product | Application | Reference |
|---|---|---|---|---|---|
| This compound | N-Boc piperazine | Buchwald-Hartwig C-N Coupling | tert-butyl 4-(5-bromo-6-(methoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate | Precursor for PARP1 Inhibitor | |
| This compound | tert-butyl 1-piperazinecarboxylate | SNAr Reaction | tert-butyl 4-(2-fluoro-6-(methoxycarbonyl)pyridin-3-yl)piperazine-1-carboxylate | Precursor for ¹⁸F-labeled PET Ligand |
Intermediate in Agrochemical Development
In addition to its pharmaceutical applications, this compound is a valuable intermediate in the agrochemical sector, particularly for the development of modern herbicides.
Synthesis of Herbicides (e.g., 6-aryl-5-fluoropicolinate herbicides)
The 6-aryl-picolinate class of herbicides includes highly effective and commercially significant products that control broadleaf weeds. The synthesis of these complex molecules often relies on cross-coupling reactions to construct the key aryl-picolinate bond. This compound is an ideal precursor for this purpose. The bromine atom at the 5-position can be readily displaced via transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce a wide range of aryl or heteroaryl groups. This modular approach allows for the systematic modification of the herbicide's structure to optimize its activity spectrum and crop safety. While specific syntheses for commercial herbicides starting from this exact material are proprietary, its utility as a reactive intermediate for creating substituted picolinates is well-established in synthetic chemistry.
Utility in Materials Science Research
Due to the absence of research data, no data tables on the properties of materials synthesized using this compound can be provided.
Future Research Directions and Emerging Opportunities
Development of Novel Stereoselective Synthetic Routes
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Future research will increasingly focus on developing novel stereoselective synthetic routes involving Methyl 5-bromo-6-fluoropicolinate. While current syntheses primarily focus on the construction of the achiral picolinate (B1231196) core, significant opportunities lie in the introduction of chirality.
One promising avenue is the use of asymmetric catalysis to create chiral centers in molecules derived from this compound. This could involve the enantioselective transformation of the ester group or the introduction of chiral substituents through cross-coupling reactions with chiral partners. For instance, the development of chiral catalysts for the asymmetric hydrogenation of the pyridine (B92270) ring or for the stereoselective introduction of functional groups at the C-3 or C-4 positions would be highly valuable. organic-chemistry.org The use of chiral reagents, such as chiral auxiliaries or catalysts, in reactions involving this picolinate could lead to the synthesis of a wide array of enantiomerically enriched molecules with potential biological activities. acs.orgrsc.org
Exploration of Unconventional Reaction Pathways
Moving beyond traditional substitution reactions of the bromo and fluoro groups, researchers are exploring unconventional reaction pathways to functionalize the this compound core. A key area of interest is the C-H activation of the pyridine ring. nih.gov Transition-metal catalyzed C-H functionalization offers a direct and atom-economical way to introduce new carbon-carbon and carbon-heteroatom bonds, reducing the need for pre-functionalized starting materials. beilstein-journals.orgacs.org Research into the selective C-H activation at the C-3 and C-4 positions of the picolinate ring, which are typically less reactive, could open up new avenues for creating diverse molecular architectures. nih.gov
Furthermore, photoredox catalysis presents another frontier for activating this molecule in novel ways. capes.gov.brresearchgate.netbeilstein-journals.org Light-mediated reactions can enable transformations that are difficult to achieve through traditional thermal methods, such as radical-based C-H functionalizations under mild conditions. nih.gov The development of photoredox-catalyzed reactions for the late-stage functionalization of this compound could significantly streamline the synthesis of complex molecules. nih.govpanchsheelorganics.comnih.gov
Biocatalysis also offers a green and highly selective alternative for transforming this picolinate. nih.govresearchgate.net The use of enzymes for reactions such as stereoselective reductions, oxidations, or the formation of new bonds could provide access to novel chiral derivatives that are difficult to synthesize chemically. researchgate.netacs.org
Integration with Flow Chemistry and Sustainable Synthesis Methodologies
The principles of green chemistry are increasingly influencing synthetic route design. Future research will emphasize the integration of this compound chemistry with flow chemistry and other sustainable methodologies. Flow chemistry offers numerous advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the ability to readily scale up reactions. The development of continuous flow processes for the synthesis and subsequent functionalization of this compound, such as in Suzuki coupling reactions, would be a significant step towards more sustainable manufacturing.
Moreover, a focus on green chemistry metrics , such as atom economy and E-factor, will guide the development of more environmentally benign synthetic routes. nih.gov This includes the use of greener solvents, recyclable catalysts, and energy-efficient reaction conditions, such as microwave or ultrasound-assisted synthesis.
Advanced Computational Approaches for Reaction Design
Computational chemistry , particularly Density Functional Theory (DFT), is becoming an indispensable tool for designing and understanding chemical reactions. researchgate.netresearchgate.net In the context of this compound, advanced computational approaches can be employed to:
Predict Reactivity and Regioselectivity: DFT calculations can model the electronic structure of the molecule and predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of selective functionalization reactions.
Elucidate Reaction Mechanisms: By modeling transition states and reaction pathways, computational studies can provide detailed insights into how reactions proceed, aiding in the optimization of reaction conditions. ed.ac.uk
Design Novel Catalysts: Computational screening can be used to identify and design new catalysts with enhanced activity and selectivity for the transformation of this compound.
The synergy between computational modeling and experimental work will accelerate the discovery of new and efficient reactions for this versatile building block.
Expansion of Synthetic Utility to New Classes of Organic Molecules
The true potential of this compound lies in its application as a scaffold for the synthesis of novel and complex organic molecules with valuable biological activities. Future research will undoubtedly focus on expanding its synthetic utility beyond its current applications.
A key area of exploration is the synthesis of fused heterocyclic systems . acs.orgarabjchem.org By utilizing the reactive halogen and ester functionalities, this picolinate can serve as a starting point for constructing polycyclic structures, which are prevalent in many biologically active natural products and pharmaceuticals.
Furthermore, its role in the synthesis of kinase inhibitors and other targeted therapies is an area of intense investigation. nih.govnih.govresearchgate.net The pyridine scaffold is a common feature in many kinase inhibitors, and the specific substitution pattern of this compound makes it an attractive starting material for generating libraries of potential drug candidates. nih.gov
In the realm of agrochemicals , this compound is a valuable precursor for developing new herbicides, fungicides, and insecticides. nih.govresearchgate.net The continued exploration of its derivatization will likely lead to the discovery of new crop protection agents with improved efficacy and environmental profiles.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 5-bromo-6-fluoropicolinate, and how can reaction efficiency be assessed?
- Methodological Answer : this compound is typically synthesized via esterification of 5-bromo-6-fluoropicolinic acid using methanol under acidic catalysis (e.g., H₂SO₄) or via halogenation of methyl picolinate derivatives. Key steps include:
- Halogenation : Bromine or NBS (N-bromosuccinimide) for bromination at the 5-position, followed by fluorination using DAST (diethylaminosulfur trifluoride) or Selectfluor at the 6-position .
- Esterification : Reacting the carboxylic acid intermediate with methanol and a catalyst.
- Efficiency Assessment : Monitor yields via HPLC or GC-MS, and optimize reaction parameters (temperature, catalyst loading) using Design of Experiments (DoE) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- NMR Spectroscopy : Prioritize ¹⁹F NMR (δ ~ -110 to -120 ppm for aromatic fluorine) and ¹H NMR (coupling patterns between H-4 and H-6).
- Mass Spectrometry : ESI-MS or EI-MS for molecular ion confirmation (expected m/z ~ 233–235 [M⁺]).
- IR Spectroscopy : Stretch bands for ester C=O (~1720 cm⁻¹) and C-F (~1250 cm⁻¹). Cross-validate with X-ray crystallography if crystalline (using SHELXL for refinement) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between theoretical and observed spectroscopic data for this compound derivatives?
- Methodological Answer :
- Crystallographic Validation : Use single-crystal X-ray diffraction (SHELXL) to resolve ambiguities in substituent positioning. For example, unexpected NOE effects in NMR may indicate rotational barriers, which can be modeled via DFT calculations .
- Isotopic Labeling : Introduce ¹³C or ²H labels to track coupling interactions.
- Dynamic NMR : Analyze temperature-dependent spectra to assess conformational exchange .
Q. What strategies mitigate competing side reactions during the functionalization of this compound in cross-coupling processes?
- Methodological Answer :
- Catalyst Optimization : Use Pd(PPh₃)₄ or XPhos Pd G3 for Suzuki-Miyaura coupling to minimize dehalogenation.
- Protecting Groups : Temporarily protect the ester group (e.g., as a tert-butyl ester) to prevent nucleophilic attack during coupling.
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethereal solvents (THF) to control reaction kinetics.
- In Situ Monitoring : Employ ReactIR or LC-MS to detect intermediates like boronate esters or palladacycles .
Q. How can computational modeling guide the design of this compound-based pharmacophores in drug discovery?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger to predict binding affinity with target proteins (e.g., kinase inhibitors).
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data.
- MD Simulations : Assess conformational stability in aqueous vs. lipid bilayer environments using GROMACS .
Data Analysis and Contradiction Resolution
Q. What experimental controls are critical when interpreting inconsistent yields in the synthesis of this compound?
- Methodological Answer :
- Blank Reactions : Run parallel reactions without catalysts to identify autocatalytic pathways.
- Isolation of Intermediates : Characterize intermediates (e.g., brominated precursors) to confirm stoichiometric accuracy.
- Degradation Studies : Expose the product to light/moisture to assess stability-related yield losses .
Q. How should researchers address conflicting crystallographic data between this compound and its analogs?
- Methodological Answer :
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model twinning in crystals.
- Hirshfeld Surface Analysis : Compare intermolecular interactions (e.g., halogen bonding) with analogs using CrystalExplorer.
- High-Resolution Data : Collect synchrotron data (λ < 1 Å) to resolve disordered substituents .
Tables for Key Data
| Synthetic Route | Key Reagents | Yield (%) | Characterization Methods |
|---|---|---|---|
| Halogenation + Esterification | NBS, DAST, H₂SO₄/MeOH | 65–75 | ¹H/¹⁹F NMR, ESI-MS, IR |
| Direct Fluorination of Ester | Selectfluor, K₂CO₃/DMF | 50–60 | X-ray diffraction, GC-MS |
| Spectroscopic Markers | Expected Values |
|---|---|
| ¹⁹F NMR (aromatic F) | δ -115 to -120 ppm |
| IR C=O stretch | ~1720 cm⁻¹ |
| ESI-MS [M+H]⁺ | m/z 234.0 (Br/Cl isotopologues) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
